molecular formula C12H9F3N6 B2978528 N-(3-pyridinylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine CAS No. 339017-43-5

N-(3-pyridinylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B2978528
CAS No.: 339017-43-5
M. Wt: 294.241
InChI Key: JGDSCYIABDRGOA-UHFFFAOYSA-N
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Description

N-(3-Pyridinylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine (CAS 339017-43-5) is a high-purity chemical compound supplied for research applications. With a molecular formula of C12H9F3N6 and a molecular weight of 294.24 g/mol, this triazolopyridazine derivative is part of a class of nitrogen-containing heterocycles known for their significant pharmacological potential . The compound features a trifluoromethyl group, a common moiety in medicinal chemistry that can enhance metabolic stability and membrane permeability. Triazolopyridazine scaffolds have been identified as key structures in the development of potent enzyme inhibitors. Specifically, research on analogous triazolo[4,3-b]pyridazine compounds has demonstrated their utility as selective tankyrase (TNKS) inhibitors, which are being explored for their role in modulating Wnt signaling pathways in cancer and other physiopathological conditions . Furthermore, related triazole-fused heterocycles have shown a range of biological activities in scientific literature, including antibacterial properties, highlighting the value of this chemical class in early-stage drug discovery research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N6/c13-12(14,15)11-19-18-10-4-3-9(20-21(10)11)17-7-8-2-1-5-16-6-8/h1-6H,7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDSCYIABDRGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=NN3C(=NN=C3C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-pyridinylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazolopyridazine Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Attachment of the Pyridinylmethyl Group: This can be accomplished through nucleophilic substitution reactions where the pyridinylmethyl halide reacts with the triazolopyridazine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-pyridinylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridinylmethyl or trifluoromethyl groups, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated pyridinylmethyl derivatives in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while reduction could produce various amine compounds.

Scientific Research Applications

N-(3-pyridinylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or photonic properties.

    Industry: It is explored for use in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which N-(3-pyridinylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a potent bioactive molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The triazolo[4,3-b]pyridazine scaffold is highly versatile, with modifications at positions 3 and 6 significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Formula Molecular Weight Biological Target/Activity
Target Compound 3-CF₃, 6-(3-pyridinylmethyl) C₁₃H₁₀F₃N₇* ~341.26† BRD4 bromodomain (inferred)
N-[2-(1H-Indol-3-yl)ethyl]-3-CF₃ analog (Compound 6, Vitas-M, STK651245) 3-CF₃, 6-(2-indol-3-yl-ethyl) C₁₆H₁₃F₃N₆ 370.32 BRD4 inhibitor (IC₅₀ = 0.12 µM)
N-(3-Phenylpropyl)-3-CF₃ analog 3-CF₃, 6-(3-phenylpropyl) C₁₅H₁₄F₃N₅ 321.31 Not reported (structural analog)
N-Cyclohexyl-3-(3-CF₃-phenyl) analog (VX2) 3-(3-CF₃-phenyl), 6-cyclohexyl C₁₈H₁₈F₃N₅ 385.36 PIM 1 Kinase inhibitor (docking score: -6.02)
3-Ethyl-N-(4-methoxybenzyl) analog (Compound 18) 3-ethyl, 6-(4-methoxybenzyl) C₁₃H₁₄N₆O 270.29 Antimicrobial activity

*Estimated formula based on structural similarity; †Calculated using PubChem tools.

Key Observations:
  • Trifluoromethyl (CF₃) vs. Alkyl Groups : The CF₃ group at position 3 enhances binding to bromodomains (e.g., BRD4) compared to methyl or ethyl groups. Compound 6 (3-CF₃) shows potent BRD4 inhibition (IC₅₀ = 0.12 µM), while 3-methyl analogs (e.g., Compounds 7 and 8) exhibit reduced activity .
  • Aromatic vs. Aliphatic Amines: Substitution with aromatic moieties (e.g., indole in Compound 6) improves solubility and target affinity.
  • Cyclohexyl vs. Pyridinylmethyl : VX2’s cyclohexyl group confers selectivity for PIM 1 Kinase, highlighting how bulky substituents redirect biological targeting .
BRD4 Bromodomain Inhibition
  • Compound 6 : The indole-ethylamine side chain facilitates π-π stacking with BRD4’s acetyl-lysine binding pocket, achieving sub-micromolar potency .
  • Experimental validation is required.
Kinase Inhibition
  • VX2 : Demonstrates high affinity for PIM 1 Kinase via hydrophobic interactions with the cyclohexyl group and hydrogen bonding with Glu171 .
Antimicrobial Activity
  • 3-Ethyl Analog (Compound 18) : Exhibits moderate activity against bacterial strains, suggesting that smaller alkyl groups at position 3 are sufficient for antimicrobial targeting .

Physicochemical Properties

  • Lipophilicity : The CF₃ group increases hydrophobicity, impacting membrane permeability. The target compound’s logP is estimated to be ~2.5 (similar to Compound 6), while VX2’s cyclohexyl group raises logP to ~3.1 .
  • Solubility : Pyridinylmethyl and indole groups enhance aqueous solubility compared to purely aliphatic substituents (e.g., phenylpropyl in ).

Biological Activity

N-(3-pyridinylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a triazolo-pyridazine core and trifluoromethyl and pyridinylmethyl substituents. This unique configuration is believed to contribute to its biological efficacy.

Anticancer Activity

Recent studies indicate that derivatives of triazolo-pyridazine compounds exhibit notable anticancer properties. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 1.06 to 2.73 µM . The mechanism involves the inhibition of c-Met kinase, a critical target in cancer therapy.

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

The promising results suggest that this compound could serve as a lead compound for further development in anticancer therapies.

The biological activity is primarily attributed to the compound's ability to inhibit specific kinases involved in tumor progression. The c-Met kinase inhibition leads to reduced cell proliferation and induction of apoptosis in sensitive cancer cell lines . Additionally, the compound may affect cell cycle regulation by inducing G0/G1 phase arrest.

Case Studies

A study evaluated the pharmacological profile of several triazolo-pyridazine derivatives, including the target compound. The findings indicated that these compounds exhibited moderate cytotoxicity while maintaining selectivity towards cancer cells over normal human hepatocytes (LO2) . This selectivity is crucial for minimizing side effects during therapeutic applications.

Additional Biological Activities

Beyond anticancer properties, triazolo derivatives have been reported to possess antimicrobial and anti-inflammatory activities . For example, certain pyrazole derivatives have shown significant inhibitory effects against various bacterial strains and inflammatory pathways . This broad spectrum of activity highlights the potential versatility of compounds like this compound in drug discovery.

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